(2-Aminobutoxy)benzene
Description
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Properties
IUPAC Name |
1-phenoxybutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNIDSRZBZQPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Aminobutoxy)benzene, a compound with potential pharmacological applications, has garnered interest due to its biological activity. This article reviews the existing literature on its biological properties, including its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a butoxy side chain attached to a benzene ring. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, which is crucial for its potential therapeutic effects.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit interactions with key proteins involved in cell signaling and regulation. For instance, the presence of the amino group can facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 3.2 |
| HCT-116 (Colon Cancer) | 4.1 |
These findings suggest that this compound may act as a promising candidate for further development in cancer therapy.
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits antimicrobial activity against several pathogens. Studies have shown that it can inhibit bacterial growth, making it a potential agent for treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by modifications to its chemical structure. For instance, altering the length of the butoxy chain or introducing additional functional groups can significantly impact its potency and selectivity.
Case Studies
- Case Study on Anticancer Activity : A study conducted by Sever et al. explored various analogs of this compound and their effects on tumor growth in xenograft models. The results demonstrated that specific modifications led to enhanced inhibitory effects on tumor proliferation, indicating a strong SAR correlation.
- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of this compound derivatives against resistant strains of bacteria. The findings revealed that certain derivatives exhibited improved efficacy, highlighting the importance of structural optimization in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
